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Introduction

Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATS), are a
critical class of enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A
(acetyl-CoA) to the e-amino group of lysine residues on histone and non-histone proteins. This
post-translational modification is a key mechanism in epigenetic regulation, influencing
chromatin structure and gene expression.[1] Dysregulation of KAT activity is implicated in
numerous diseases, including cancer, neurodegenerative disorders, and inflammatory
conditions, making them attractive therapeutic targets.[1]

High-throughput screening (HTS) of large compound libraries is a primary strategy for
identifying novel KAT inhibitors.[2] Fluorescence-based assays are particularly well-suited for
HTS due to their simplicity, sensitivity, and amenability to automation. This document provides
a detailed protocol and application notes for a fluorescent acetyltransferase assay designed for
inhibitor screening.

Assay Principle

The assay quantifies acetyltransferase activity by detecting the production of coenzyme A
(CoA), a universal product of the acetylation reaction. The core reaction is as follows:
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KAT Enzyme + Acetyl-CoA + Substrate — Acetylated Substrate + CoA-SH

The amount of CoA produced is directly proportional to the enzyme's activity. The assay utilizes
a thiol-reactive, pro-fluorescent dye, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-
methylcoumarin (CPM) or ThioGlo4.[2] These dyes are essentially non-fluorescent until they
react with the free thiol group (-SH) on the CoA molecule, forming a stable, highly fluorescent
adduct.[3][4] The resulting increase in fluorescence can be measured with a standard
microplate reader, providing a robust signal for quantifying enzyme activity and its inhibition.
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Figure 1. Principle of the fluorescent acetyltransferase inhibitor assay.

Application Notes

e High-Throughput Screening (HTS): The assay's "mix-and-read" format is simple, rapid, and
easily automated for screening large compound libraries in 384- or 1536-well formats.[3][5]

e |C50 Determination: The assay is ideal for generating dose-response curves to determine
the half-maximal inhibitory concentration (IC50) of lead compounds, quantifying their
potency.
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e Enzyme Kinetics: The protocol can be adapted for kinetic reads to study enzyme
mechanisms and inhibitor modes of action.[6]

o Compound Interference: A primary limitation is potential interference from test compounds.
Autofluorescent compounds can create false negatives, while compounds that react directly
with thiols (e.g., maleimides) can produce false positives.[2] It is crucial to perform counter-
screens and orthogonal validation assays (e.g., mass spectrometry-based methods) to
confirm true hits.[7]

o Assay Robustness: For HTS campaigns, the assay's quality should be validated by
calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent and robust
assay suitable for screening.[8][9]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format and can be scaled for 384-well plates. It
describes an end-point assay for screening potential inhibitors of a lysine acetyltransferase
(e.g., p300/CBP or GCN5/PCAF).

Materials and Reagents

o KAT Enzyme: Purified recombinant human p300, CBP, GCN5, or PCAF.

o Substrates: Acetyl-CoA and a corresponding peptide substrate (e.g., Histone H3 or H4
peptide).

e Assay Buffer: 50 mM Tris-HCI (pH 8.0), 50 mM NacCl, 0.1 mM EDTA, 1 mM DTT.
e Test Compounds: Dissolved in 100% DMSO.

o Positive Control Inhibitor: A known KAT inhibitor (e.g., A-485 for p300/CBP) dissolved in
DMSO.

o Developer Solution: Thiol-reactive probe (e.g., 15 uM ThioGlo4 or CPM) in Assay Buffer.

» Microplates: White, flat-bottom 96-well or 384-well plates.
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o Plate Reader: Capable of measuring fluorescence at the appropriate wavelengths (e.g.,
ExX/Em = 391/472 nm for CPM-Co0A adduct, EX’Em = 400/465 nm for ThioGlo4-CoA adduct).
[10]

Reagent Preparation

o 5X Assay Buffer: Prepare a 5X concentrated stock of the assay buffer for convenient dilution.

o Enzyme Working Solution: Thaw the enzyme on ice and dilute it to the final desired
concentration (e.g., 2X final concentration) in 1X Assay Buffer. The optimal concentration
should be determined empirically via enzyme titration.

o Substrate Mix: Prepare a 2X working solution containing Acetyl-CoA and the peptide
substrate in 1X Assay Buffer. Optimal concentrations should be near the Michaelis constant
(Km) for each substrate.

e Test Compounds/Controls: Prepare serial dilutions of test compounds and the positive
control inhibitor in 100% DMSO.

Assay Procedure

The following steps are performed in a 96-well plate with a final reaction volume of 50 pL.

e Compound Plating (2.5 pL):

[¢]

Add 2.5 pL of 1X Assay Buffer containing 5% DMSO to the "100% Activity" (positive
control) wells.

[¢]

Add 2.5 L of the positive control inhibitor dilution to the "Inhibitor Control" wells.

[¢]

Add 2.5 pL of each test compound dilution to the sample wells.

o

The final DMSO concentration in the assay should be <1%.

e Enzyme Addition (22.5 pL):

o Add 22.5 uL of 1X Assay Buffer to the "Background” (negative control) wells.
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o Add 22.5 uL of the 2X Enzyme Working Solution to all other wells (100% Activity, Inhibitor
Control, and sample wells).

o Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow
inhibitors to bind to the enzyme.

Reaction Initiation (25 pL):
o Add 25 puL of the 2X Substrate Mix to all wells to start the enzymatic reaction.

Reaction Incubation:

o Cover the plate and incubate for 60 minutes at 30°C or room temperature. The optimal
time should be within the linear range of the reaction, determined during assay
development.

Signal Development (50 pL):

o Add 50 pL of the Developer Solution (containing the thiol probe) to all wells.
o Incubate for 10-20 minutes at room temperature, protected from light.
Fluorescence Measurement:

o Read the fluorescence intensity on a microplate reader using the appropriate excitation
and emission wavelengths for the chosen probe.
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Figure 2. Experimental workflow for the fluorescent acetyltransferase assay.
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Data Presentation and Analysis
Calculation of Percent Inhibition

The percentage of KAT activity inhibition is calculated for each test compound concentration
using the following formula:

% Inhibition = (1 - [ (RFUSample - RFUBackground) / (RFU100% Activity - RFUBackground) ]
) x 100

Where:
e RFUSample: Relative Fluorescence Units from wells with the test compound.
e RFUBackground: Average RFU from wells without the enzyme.

o RFU100% Activity: Average RFU from wells with enzyme but no inhibitor.

Data Tables

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Example 96-Well Plate Layout for IC50 Determination
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Wel
| 1 2 3 4 5 6 7 8 9 10 11 12
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd 100 100
A P Y Y Y Y Y Y Y % % Bkg Bkg
Al B-1 C-1 D-1 E-1 F-1 G-1 H-1
Act Act
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd 100 100
B p p p p p p p p % % Bkg Bkg
A-2 B-2 C-2 D-2 E-2 F-2 G-2 H-2
Act Act
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd 100 100
c p p p p p p p p % % Bkg Bkg
A-3 B-3 C-3 D-3 E-3 F-3 G-3 H-3
Act Act
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd Pos Pos
D P P P P P P P P Ctrl- Ctrl-  Bkg Bkg
A-4 B-4 C-4 D-4 E-4 F-4 G-4 H-4 1 1
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd Fos  Pos
E P P P P P P P P Ctrl- Ctrl- Bkg Bkg
A-5 B-5 C-5 D-5 E-5 F-5 G-5 H-5 5 5
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd Fos  Pos
F P P P P P P P P Ctrl- Ctrl-  Bkg Bkg
A-6 B-6 C-6 D-6 E-6 F-6 G-6 H-6
3 3
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd Pos  Pos
G P P P P P P P P Ctrl- Ctrl-  Bkg Bkg
A-7 B-7 C-7 D-7 E-7 F-7 G-7 H-7
4 4
Cpd Cpd Cpd Cpd Cpd Cpd Cpd Cpd Fos Pos
H P P P P P P P P Ctrl- Ctrl-  Bkg Bkg
A-8 B-8 C-8 D-8 E-8 F-8 G-8 H-8 . .

Cpd A-1 to A-8 represent an 8-point serial dilution for Compound A. 100% Act = 100% Activity
Control. Bkg = Background Control. Pos Ctrl = Positive Control Inhibitor.

Table 2: Example IC50 Values for Known p300/CBP Inhibitors
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Compound Target(s) IC50 (p300) IC50 (CBP) Assay Type
Fluorescent
B026 p300/CBP 1.8 nM[11] 9.5 nM[11]
HAT Assay
Radioactive Filter
A-485 p300/CBP 17 nM 36 nM o
Binding
Radioactive Filter
C646 p300/CBP ~400 nM -

Binding

| BO29-2 | p300/CBP | 0.52 nM[12] | 11 nM[12] | Radioactive Acetyltransferase Assay |

Table 3: Typical Assay Performance Metrics for HTS

Parameter Description Typical Value Reference

Measures assay
Z'-Factor quality and > 0.5 (Excellent) [2][9]
suitability for HTS.

Coefficient of
CV (%) Variation; measures <10% [13]

data variability.

| S/B Ratio | Signal-to-Background Ratio. | > 3 | |

Signaling Pathway Context

KATs like p300/CBP and GCN5/PCAF are transcriptional co-activators.[14][15] They are
recruited to gene promoters by DNA-binding transcription factors.[16] Once recruited, they
acetylate lysine residues on histone tails, which neutralizes their positive charge, leading to a
more relaxed chromatin structure (euchromatin).[17] This "open" chromatin state allows the
basal transcription machinery to access the DNA and initiate gene transcription.[18] Inhibiting
this process can modulate gene expression pathways that are aberrantly activated in diseases
like cancer.[19]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31910017/
https://pubmed.ncbi.nlm.nih.gov/31910017/
https://www.mdpi.com/1420-3049/29/19/4524
https://www.mdpi.com/1420-3049/29/19/4524
https://pubmed.ncbi.nlm.nih.gov/33435607/
https://www.bmglabtech.com/en/blog/the-z-prime-value/
https://www.biorxiv.org/content/10.1101/2020.12.24.424328.full
https://journals.biologists.com/jcs/article/114/13/2363/34872/p300-CBP-proteins-HATs-for-transcriptional-bridges
https://pubs.acs.org/doi/10.1021/acschembio.8b00705
https://pubmed.ncbi.nlm.nih.gov/11705990/
https://www.researchgate.net/publication/343256553_Complex_functions_of_Gcn5_and_Pcaf_in_development_and_disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC302022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854485/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

External Signal
(e.g., Growth Factor)

activates
Cell Qucleus
o Transcription Factor
KAT Inhibitor ((e.g., c-Myc, p53))
recruits binds to

p300/CBP or

GCN5/PCAF Gene Promoter

Chrimatin State

Histones
(Condensed)

Acetylation

Histones

(Acetylated & Open)

lallows binding
Basal Transcription
Machinery

initiates transcription

mRNA >

Click to download full resolution via product page

Figure 3. Role of KATs in signal-mediated transcriptional activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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